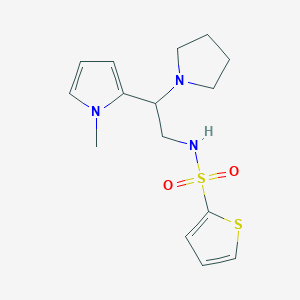

1-((4-氟苯基)磺酰基)-N-(4-苯基噻唑-2-基)哌啶-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

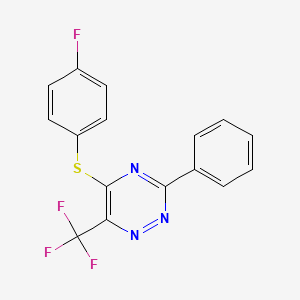

The compound 1-((4-fluorophenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)piperidine-4-carboxamide is a chemically synthesized molecule that appears to be related to a class of sulfonamide derivatives. These derivatives are known for their biological activities and potential therapeutic applications. The compound is not directly mentioned in the provided papers, but it shares structural similarities with the sulfonamide derivatives discussed in the research.

Synthesis Analysis

The synthesis of related sulfonamide derivatives typically involves multiple steps, starting from basic building blocks such as ethyl piperidine-4-carboxylate. For instance, the synthesis of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives involves the conversion of ethyl piperidine-4-carboxylate to ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate, followed by hydrazinolysis to yield the carbohydrazide, and subsequent reaction with alkyl/aryl sulfonyl chlorides . Although the exact synthesis of 1-((4-fluorophenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)piperidine-4-carboxamide is not detailed, it likely follows a similar multi-step synthetic route with specific reagents and conditions tailored to introduce the 4-fluorophenyl and 4-phenylthiazol-2-yl groups.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a piperidine ring. The piperidine ring can be further substituted with various functional groups, which can significantly affect the molecule's biological activity and selectivity. For example, the introduction of a 4-fluorophenyl group may influence the binding affinity and selectivity of the compound towards biological targets . The phenylthiazolyl group is another common pharmacophore that can enhance the compound's biological properties.

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, depending on their functional groups. The presence of a carboxamide group, for example, can be involved in the formation of hydrogen bonds with biological targets, potentially increasing the compound's potency and selectivity . The fluorine atom on the phenyl ring can also affect the molecule's reactivity and electronic properties, potentially leading to selective interactions with enzymes or receptors.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of different substituents can alter these properties, affecting the compound's pharmacokinetics and pharmacodynamics. For instance, the presence of a fluorine atom can increase the lipophilicity of the compound, potentially improving its ability to cross biological membranes . The piperidine ring's basicity can also affect the compound's solubility and absorption profile.

科学研究应用

化学合成和催化

1-((4-氟苯基)磺酰基)-N-(4-苯基噻唑-2-基)哌啶-4-甲酰胺可能会在化学合成和催化中找到应用,类似于具有相关结构的化合物。例如,l-哌嗪-2-羧酸衍生的 N-甲酰胺已被开发为高度对映选择性的路易斯碱催化剂,用于 N-芳基亚胺的氢化硅烷化,证明了芳基磺酰基对高对映选择性的重要性 (王等人,2006)。

聚合物科学

含有醚和砜键的化合物,类似于 1-((4-氟苯基)磺酰基)-N-(4-苯基噻唑-2-基)哌啶-4-甲酰胺中的砜部分,已被用于制备芳香族聚酰胺。这些材料表现出高固有粘度、在极性溶剂中的溶解性,并且可以形成坚韧透明的薄膜,这可能在材料科学和工程应用中引起兴趣 (萧和黄,1997)。

抗癌研究

结构相似的化合物,特别是那些含有磺酰胺和噻唑部分的化合物,在抗癌研究中显示出有希望的结果。例如,噻唑-氨基哌啶杂合类似物已被设计和评估其对结核分枝杆菌的活性,显示出显着的抗结核活性。这些发现可能表明在抗癌研究背景下研究 1-((4-氟苯基)磺酰基)-N-(4-苯基噻唑-2-基)哌啶-4-甲酰胺的潜在途径 (Jeankumar 等人,2013)。

神经科学研究

在神经科学领域,具有与 1-((4-氟苯基)磺酰基)-N-(4-苯基噻唑-2-基)哌啶-4-甲酰胺 相似结构的化合物已被用于开发 PET 放射性示踪剂,用于研究大脑中的各种受体。例如,N-(哌啶-1-基)-5-(4-甲氧基苯基)-1-(2-氯苯基)-4-[18F]氟-1H-吡唑-3-甲酰胺被合成,可用于通过正电子发射断层扫描研究 CB1 大麻素受体,突出了 1-((4-氟苯基)磺酰基)-N-(4-苯基噻唑-2-基)哌啶-4-甲酰胺 在类似应用中的潜力 (Katoch-Rouse 和 Horti,2003)。

属性

IUPAC Name |

1-(4-fluorophenyl)sulfonyl-N-(4-phenyl-1,3-thiazol-2-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O3S2/c22-17-6-8-18(9-7-17)30(27,28)25-12-10-16(11-13-25)20(26)24-21-23-19(14-29-21)15-4-2-1-3-5-15/h1-9,14,16H,10-13H2,(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLOJTPDULLBYHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=NC(=CS2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((4-fluorophenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)piperidine-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B3012384.png)

![2-[Methyl(pyridin-2-yl)amino]cyclopentan-1-ol](/img/structure/B3012387.png)

![(4-Chlorophenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B3012390.png)

![1-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]benzo[f]chromen-3-one](/img/structure/B3012391.png)